molecular formula C21H17ClN4O3S B2426143 7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1428359-87-8

7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2426143
CAS RN: 1428359-87-8
M. Wt: 440.9
InChI Key: QWZCJBSIEMATAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

A notable application of similar heterocyclic compounds is their antibacterial and antifungal properties. Research has shown that certain benzothiazole pyrimidine derivatives exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. These compounds were tested against various bacteria and fungi, demonstrating significant potential for treating infections (Maddila et al., 2016).

Anticancer and Antimicrobial Agents

Other studies have focused on the synthesis of thiazolo[4,5-d]pyrimidines as possible anti-HIV, anticancer, and antimicrobial agents. These compounds were evaluated for their in vitro activities, suggesting a broad spectrum of potential therapeutic applications (Habib et al., 1996).

Synthesis of Heterocyclic Systems

The use of certain amino-substituted fused pyrimidinones in the synthesis of various heterocyclic systems highlights the compound's role in chemical synthesis. These systems include pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, underscoring the versatility of such compounds in producing new chemical entities with potential biological activities (Toplak et al., 1999).

Antimicrobial Agents Using Citrazinic Acid

A series of pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their potential as new antimicrobial agents (Hossan et al., 2012).

Novel Antimicrobial and Anticancer Agents

Furthermore, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez et al., 2016).

properties

IUPAC Name

7-chloro-2-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-28-17-6-3-13(9-18(17)29-2)16-5-8-20(25-24-16)30-12-15-10-21(27)26-11-14(22)4-7-19(26)23-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZCJBSIEMATAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.